5,7-Dichlorobenzo[d]isoxazol-3-amine
Description
Significance of the Isoxazole (B147169) Heterocycle in Pharmaceutical Sciences
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. nih.govnih.gov Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently incorporated into the design of new therapeutic agents. nih.gov The presence of the N-O bond allows for a variety of non-covalent interactions, which is crucial for the binding of a drug molecule to its biological target.
Isoxazole derivatives are known to exhibit a vast array of biological activities. nih.gov Academic and industrial research has extensively documented their roles as potential anti-inflammatory, antibacterial, antifungal, and anticancer agents. mdpi.com This wide spectrum of activity is attributed to the isoxazole core's ability to serve as a versatile pharmacophore that can be readily functionalized to optimize potency and selectivity for a given biological target. nih.govcore.ac.uk The development of novel synthetic strategies has further expanded the accessible chemical space of isoxazole derivatives, reinforcing their importance in modern drug discovery. nih.gov
Several marketed drugs incorporate the isoxazole moiety, underscoring its clinical significance. These compounds, spanning various therapeutic classes, validate the utility of the isoxazole heterocycle in developing safe and effective medicines.
| Drug Name | Therapeutic Class | Significance of Isoxazole Core |
|---|---|---|
| Sulfamethoxazole | Antibiotic | Acts as a structural mimic of para-aminobenzoic acid (PABA), essential for bacterial folic acid synthesis. |
| Valdecoxib | Anti-inflammatory (NSAID) | Forms part of the core structure responsible for selective COX-2 inhibition. |
| Leflunomide | Immunosuppressive | The isoxazole ring undergoes metabolic opening to form the active metabolite. |
| Risperidone | Antipsychotic | The benzisoxazole moiety is a key part of the pharmacophore contributing to its receptor binding profile. |
The Role of Halogenation in Medicinal Chemistry with a Focus on Dichlorinated Scaffolds
Halogenation is a fundamental and widely employed strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. The introduction of halogen atoms, particularly chlorine, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Approximately one-third of drugs in clinical trials are halogenated, highlighting the impact of this chemical modification.
The strategic placement of chlorine atoms on a molecular scaffold can lead to significant improvements in biological potency, an effect sometimes referred to as the "magic chloro" effect. This enhancement is not merely due to increased steric bulk but stems from a combination of electronic and hydrophobic effects. Dichlorinated scaffolds are of particular interest as the presence of two chlorine atoms can amplify these effects, leading to substantial gains in target affinity and modulation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
A key interaction enabled by heavier halogens like chlorine is the "halogen bond." This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic atom (a Lewis base) such as an oxygen or nitrogen atom in a biological target like a protein. The strength and directionality of halogen bonds make them a valuable tool in rational drug design for optimizing ligand-target interactions and improving selectivity.
| Property | Effect of Dichlorination | Underlying Mechanism |
|---|---|---|
| Lipophilicity | Generally increases | Chlorine atoms are hydrophobic, which can enhance membrane permeability. |
| Binding Affinity | Often increases | Can improve hydrophobic interactions and enable halogen bonding with the target protein. |
| Metabolic Stability | Can increase | Chlorine atoms can block sites of metabolic oxidation by cytochrome P450 enzymes. |
| Acidity/Basicity (pKa) | Modifies electronic properties | The electron-withdrawing nature of chlorine alters the electron density of the aromatic ring. |
Overview of 5,7-Dichlorobenzo[d]isoxazol-3-amine in Academic Research
This compound is a specific chemical entity that combines the key structural features discussed previously: a benzisoxazole core (a fusion of benzene (B151609) and isoxazole rings), a dichlorinated aromatic system, and a reactive amine group. While extensive, dedicated studies on the biological activity of this specific compound are not widely reported in public literature, its structure makes it a highly valuable intermediate and building block in synthetic and medicinal chemistry.
The compound is identified by its CAS Registry Number 16263-60-8. cymitquimica.com Its structure is analogous to other halogenated benzo[d]isoxazole amines, such as 5,7-Dibromobenzo[d]isoxazol-3-amine (CAS 89583-81-3) and 5-Chlorobenzo[d]isoxazol-3-amine (CAS 73498-24-5), which are also used as precursors in chemical synthesis. chemscene.combldpharm.com
The primary role of this compound in academic research is as a starting material for the synthesis of more complex molecules. The 3-amino group serves as a chemical handle for further reactions, such as amide bond formation, allowing for the attachment of various side chains and functional groups. Research on related benzo[d]isoxazole derivatives has shown that this scaffold can be used to develop potent inhibitors of biological targets like Hypoxia-Inducible Factor (HIF)-1α, which is relevant in cancer research. nih.gov The dichlorination at the 5 and 7 positions pre-installs atoms known to enhance biological activity, making it an attractive starting point for creating libraries of compounds for biological screening.
| Property | Value |
|---|---|
| CAS Number | 16263-60-8 cymitquimica.com |
| Molecular Formula | C₇H₄Cl₂N₂O |
| Molecular Weight | 203.03 g/mol |
| Synonym | 5,7-dichloro-1,2-benzisoxazol-3-amine |
The synthesis of the core 3-amino-isoxazole structure can be achieved through various established chemical routes, often involving the reaction of hydroxylamine (B1172632) with β-ketonitriles or related precursors. google.com The specific synthesis of the 5,7-dichloro variant would involve starting with an appropriately dichlorinated phenolic compound. The academic value of this compound lies in its potential to be elaborated into novel chemical entities with tailored pharmacological properties, leveraging the combined benefits of the isoxazole heterocycle and dichlorination.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-1,2-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(9)2-3)12-11-7(4)10/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKAIUSVDOTDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NO2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Analysis of Biological Activities and Molecular Mechanisms
Antimicrobial Activity Investigations
The isoxazole (B147169) moiety is a constituent of several antimicrobial agents. researchgate.net Research into isoxazole derivatives has demonstrated their potential against a broad range of pathogenic microorganisms, including bacteria and fungi. researchgate.netnih.gov The biological activity is often enhanced by the presence of two electronegative heteroatoms (nitrogen and oxygen), which can facilitate interactions with various microbial enzymes. researchgate.net
Antibacterial Efficacy Studies (Gram-positive and Gram-negative bacterial strains)
Derivatives of the isoxazole and benzisoxazole families have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various substituted isoxazoles reveal that their antibacterial action is highly dependent on the nature and position of the substituents on the heterocyclic ring system. For instance, a series of isoxazolinyl oxazolidinones demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values significantly lower than the reference drug linezolid (B1675486) against strains like Staphylococcus aureus and Enterococcus faecalis. nih.gov
Similarly, the synthesis of water-soluble isoxazole conjugates has yielded compounds with high bacteriostatic effects, particularly those with specific aryl substituents. nih.gov For example, compounds bearing a 4-methoxyphenyl (B3050149) group showed MIC values as low as 0.06–2.5 µg/mL against various bacteria. nih.gov Research on dichloro chromene isoxazoles found that these compounds exhibited significant antibacterial effects with MIC values ranging from 1-8 µg/mL. purkh.com This suggests that the dichloro-substitution, as seen in 5,7-Dichlorobenzo[d]isoxazol-3-amine, can be a critical determinant of antibacterial potency.
Table 1: Representative Antibacterial Activity of Various Isoxazole Derivatives
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| Dichloro Chromene Isoxazoles | Various Bacteria | 1 - 8 | purkh.com |
| Isoxazole-l-proline Conjugates | Various Bacteria | 0.06 - 2.5 | nih.gov |
| Isoxazolinyl Oxazolidinones | Staphylococcus aureus | 2-10 fold lower than Linezolid | nih.gov |
| (5-nitrothiophen-2-yl)-isoxazole (PUB9) | Staphylococcus aureus | <0.00025 | nih.gov |
| (5-nitrothiophen-2-yl)-isoxazole (PUB9) | Pseudomonas aeruginosa | 0.125 | nih.gov |
Antifungal Efficacy Studies (Yeasts and Fungi, e.g., Saccharomyces cerevisiae, Candida albicans, Trichosporon beigelii)
The antifungal potential of isoxazole derivatives has also been a subject of extensive investigation. These compounds have demonstrated activity against various pathogenic yeasts and fungi. researchgate.net For example, certain 4,5-dihydro-5-(substituted-phenyl)-3-(thiophene-2-yl)isoxazole derivatives were evaluated for their in vitro antifungal activity against Candida albicans, showing notable efficacy. nih.gov
In a study scrutinizing 15 different isoxazole derivatives, two compounds in particular, PUB9 and PUB10, showed remarkable ability to reduce biofilm formation by Candida albicans by over 90%. nih.gov This indicates that specific substitutions on the isoxazole scaffold can confer potent antifungal and antibiofilm properties. The general antimicrobial profile of isoxazoles suggests that this compound would likely exhibit activity against fungal pathogens, pending specific experimental verification.
Mechanistic Insights into Halogen-Mediated Potency Enhancement (e.g., lipophilicity, electrophilicity)
Furthermore, halogens are electron-withdrawing groups. Their presence can increase the electrophilicity of the molecule, making it more reactive towards nucleophilic residues in the active sites of microbial enzymes or proteins, leading to their inactivation. Studies on other isoxazole series have noted that the inclusion of electron-withdrawing groups, such as fluorine, on the phenyl ring leads to excellent biological activities. nih.gov The two chlorine atoms in this compound would substantially increase its lipophilicity and electrophilic character, which are mechanistic features strongly correlated with enhanced antimicrobial potency.
Anti-inflammatory Response Modulation
Isoxazole and its derivatives are well-documented as potent anti-inflammatory agents. nih.gov They often exert their effects by targeting key enzymes and signaling pathways involved in the inflammatory cascade. nih.gov
Enzyme Inhibition Studies (e.g., Cyclooxygenase, 5-Lipoxygenase, Macrophage Migration Inhibitory Factor Tautomerase)
Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Isoxazole-based scaffolds have been successfully developed as selective COX-2 inhibitors. nih.govnih.gov For example, the diarylisoxazole structure is a core feature of some selective COX-2 inhibitors. Molecular docking studies have helped to clarify the molecular interactions responsible for this selectivity. nih.gov The development of new isoxazole derivatives continues to yield compounds with significant COX inhibitory potential, with some demonstrating potent in vivo anti-inflammatory effects comparable to standard drugs. nih.gov
5-Lipoxygenase (5-LOX) Inhibition: The 5-lipoxygenase (5-LOX) enzyme is crucial for the biosynthesis of pro-inflammatory leukotrienes. nih.govplos.org Inhibition of this enzyme is a key strategy for treating inflammatory conditions like asthma. nih.govplos.org Numerous isoxazole derivatives have been synthesized and evaluated as 5-LOX inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. nih.govplos.org Research has shown that simultaneous inhibition of both COX and 5-LOX can provide a broader anti-inflammatory effect. plos.org Certain 5-LOX inhibitors have been found to interfere with prostaglandin (B15479496) export, adding another layer to their mechanism of action. nih.gov
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with a unique tautomerase catalytic activity that has become a target for novel anti-inflammatory agents. nih.govnih.gov Small molecule inhibitors targeting this enzymatic site have been developed. Notably, the isoxazoline-based compound (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester (ISO-1) was one of the first small-molecule inhibitors of MIF shown to bind to its catalytic active site and inhibit its biological activities. nih.govnih.gov This establishes the isoxazole/isoxazoline scaffold as a viable pharmacophore for targeting MIF-mediated inflammation.
Table 2: Representative Enzyme Inhibitory Activity of Isoxazole Derivatives
| Compound Type | Enzyme Target | Activity (IC50) | Source |
|---|---|---|---|
| Substituted Isoxazole Derivative (C6) | 5-Lipoxygenase (5-LOX) | Comparable to reference drug | nih.govplos.org |
| Substituted Isoxazole Derivative (C3) | 5-Lipoxygenase (5-LOX) | 8.47 µM | nih.govplos.org |
| 4,5-diarylisoxazol-3-carboxylic acids | Cellular 5-LOX Product Synthesis | 0.24 µM | nih.gov |
| (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid (VGX-1027) | Pro-inflammatory Cytokine Production | Inhibits down-regulation | semanticscholar.org |
| 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]...ethanone (Compound 17) | Cyclooxygenase-2 (COX-2) | Sub-micromolar | nih.gov |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of isoxazole derivatives are often mediated by their ability to modulate critical intracellular signaling pathways. Key pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades are central to the production of inflammatory mediators. nih.gov
Research has demonstrated that isoxazole-containing compounds can inhibit these pathways. For instance, some 4,5-dihydroisoxazole derivatives exert immunomodulatory activity by inhibiting the MAPK/NF-κB signaling cascades. semanticscholar.org The inhibition of enzymes like COX-2 and 5-LOX by isoxazoles directly reduces the production of prostaglandins (B1171923) and leukotrienes, which are downstream products of these signaling pathways. Furthermore, by inhibiting upstream activators like MIF, these compounds can prevent the activation of signaling cascades that lead to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. semanticscholar.orgnih.gov The structural characteristics of this compound suggest it could likewise function as a modulator of these fundamental inflammatory pathways.
Anticancer Potential and Cellular Mechanisms
Research into the anticancer properties of this compound and related isoxazole compounds has revealed significant effects on cancer cell proliferation and the cellular machinery that governs cell division.
Antiproliferative Activity in Select Cancer Cell Lines (e.g., prostate, leukemia, colon)
Derivatives based on the isoxazole scaffold have demonstrated notable antiproliferative effects across a range of human cancer cell lines. While specific data for this compound is part of a broader class of compounds, the general activity of related structures provides important context. For instance, various isoxazole derivatives have been shown to inhibit the growth of cancer cells, including those of the prostate and other cancers. nih.gov The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a biological process by 50%.
Interactive Table: Antiproliferative Activity of Related Isoxazole Compounds
| Cell Line | Compound Type | IC50 (µM) |
|---|---|---|
| DU145 (Prostate) | Isoxazole Derivative (2j) | Not specified, but activity shown |
| HeLa (Cervical) | Isoxazole Derivative (2j) | Not specified, but activity shown |
| PC3 (Prostate) | Uzarigenin (related structure) | 0.3 |
| HeLa (Cervical) | Uzarigenin (related structure) | 3.0 |
| Calu-1 (Lung) | Uzarigenin (related structure) | 8.0 |
| MCF-7 (Breast) | Uzarigenin (related structure) | 6.0 |
This table is populated with data from related compounds to illustrate the potential of the isoxazole chemical class. Specific IC50 values for this compound were not available in the searched literature.
Effects on Cell Cycle Progression and Tubulin Dynamics
The mechanism behind the antiproliferative effects of many isoxazole-based compounds involves the disruption of microtubule dynamics and the cell cycle. nih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, specifically during mitosis.
Studies on related compounds have shown that they can act as tubulin stabilizers, promoting the polymerization of tubulin into microtubules. nih.gov This stabilization disrupts the normal dynamic instability of microtubules, which is necessary for the proper formation and function of the mitotic spindle. The disruption of microtubule function leads to a mitotic block, where cells are arrested in the G2/M phase of the cell cycle. nih.govresearchgate.net This prolonged arrest can ultimately trigger apoptosis, or programmed cell death. researchgate.netepa.gov For example, treatment of prostate cancer cells (DU145) with an isoxazole derivative led to a significant increase in the population of cells in the G2/M phase. nih.gov
Specific Enzyme Inhibition Profiles
Beyond its effects on cell proliferation, this compound and its structural analogs have been investigated for their ability to inhibit specific enzymes involved in various physiological and pathological processes.
D-Amino Acid Oxidase (DAAO) Inhibition
Derivatives of benzo[d]isoxazole have been identified as inhibitors of D-Amino Acid Oxidase (DAAO). nih.govnih.gov DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids. The inhibition of DAAO is a therapeutic strategy being explored for certain neurological conditions. While direct inhibitory data for this compound on DAAO was not specified in the provided search results, a closely related compound, 5-chloro-benzo[d]isoxazol-3-ol, has been shown to be a potent inhibitor of DAAO with an IC50 value in the submicromolar range. nih.gov This suggests that the dichlorinated amine analog may also possess DAAO inhibitory activity.
Carbonic Anhydrase (CA) Inhibition
The inhibition of carbonic anhydrases (CAs), a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, is another area of investigation for benzo[d]isoxazole derivatives. nih.gov Various CA isoforms are involved in numerous physiological processes, and their inhibition has therapeutic applications. Studies on related sulfonamide derivatives of benzothiazoles, a structurally similar heterocyclic system, have shown potent, isoform-selective inhibition of human (h) CAs, including hCA II, hCA VII, and the tumor-associated hCA IX. nih.govnih.gov The inhibition constants (Ki) for some of these compounds were in the low nanomolar range. nih.gov This indicates that the benzo[d]isoxazole scaffold is a promising template for the design of CA inhibitors.
Interactive Table: Carbonic Anhydrase Inhibition by Related Benzothiazole (B30560) Sulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) |
|---|---|---|---|---|
| Compound 2 | 267 | 51.5 | 42.2 | 108 |
| Compound 5 | 119 | 15.1 | 31.1 | 45.4 |
| Compound 6 | 98.3 | 12.4 | 0.8 | 25.3 |
This table presents data for related benzothiazole sulfonamides to highlight the potential of similar heterocyclic structures to inhibit carbonic anhydrase isoforms. nih.gov
Other Documented Biological Activities (e.g., Antihyperglycemic, Analgesic, Anxiolytic, Antithrombotic)
Beyond specific receptor interactions, the benzisoxazole class of compounds has been explored for a range of other therapeutic properties.
Antihyperglycemic Activity: The isoxazole scaffold is present in various compounds investigated for their antidiabetic properties. nih.gov Studies on isoxazole derivatives have shown potential for antihyperglycemic effects. nih.gov The benzisoxazole moiety itself has been identified as a pharmacophore with potential antidiabetic applications. nih.gov
Analgesic Activity: The analgesic potential of isoxazole derivatives is a significant area of research. nih.gov A patent for substituted benzo[d]isoxazol-3-yl-amine compounds highlights their potential use as vanilloid receptor subtype 1 (VR1/TRPV1) receptor ligands for the treatment of pain. google.com This suggests a direct application of the core structure of this compound in analgesia. Furthermore, 3-aminobenzisoxazole derivatives have been noted for their analgesic effects. researchgate.net
Anxiolytic Activity: While specific studies on the anxiolytic properties of this compound are not readily available, the broader class of 3-aminobenzisoxazole derivatives has been reported to possess sedative properties, which can be related to anxiolytic effects. researchgate.net The evaluation of aqueous extracts of certain plants in animal models has been used to assess anxiolytic activity, demonstrating a translatable methodology for such investigations. nih.gov
Antithrombotic Activity: Information regarding the direct antithrombotic activity of this compound is scarce in the reviewed literature. However, the diverse biological activities of the benzisoxazole scaffold suggest that this is an area that could warrant future investigation. nih.gov
Data Tables
Table 1: Receptor-Mediated Actions of Related Isoxazole Compounds
| Compound/Class | Receptor Target | Documented Action |
| 5,7-Dichlorokynurenic acid | NMDA Receptor (Glycine Site) | Potent Antagonist nih.gov |
| Trisubstituted Isoxazoles | RORγt | Allosteric Inverse Agonists dundee.ac.uk |
| Benzo[d]isoxazol-3-yl-amine Derivatives | Vanilloid Receptor 1 (VR1/TRPV1) | Ligands (Potential Analgesics) google.com |
| N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea | α7-Nicotinic Acetylcholine Receptor | Allosteric Modulator dundee.ac.uk |
Table 2: Other Biological Activities of Isoxazole Derivatives
| Activity | Compound Class | Key Findings |
| Antihyperglycemic | Benzisoxazole Derivatives | Identified as a potential pharmacophore for antidiabetic agents. nih.govnih.gov |
| Analgesic | 3-Aminobenzisoxazole Derivatives | Reported to possess analgesic properties. researchgate.net |
| Sedative/Anxiolytic | 3-Aminobenzisoxazole Derivatives | Reported to have sedative effects. researchgate.net |
Structure Activity Relationship Sar and Structural Optimization
Impact of Halogen Substitution Patterns
The nature and position of halogen substituents on the benzisoxazole ring are critical determinants of biological activity. The 5,7-dichloro substitution pattern of the title compound provides a key point of comparison for understanding the role of halogens in molecular recognition and function.
While direct comparative studies on the bioactivity of 5,7-Dichlorobenzo[d]isoxazol-3-amine against its monochlorinated, dibrominated, and difluorinated analogs are not extensively detailed in publicly available literature, general principles of halogen substitution in drug design offer valuable insights. The strong electron-withdrawing nature of chlorine atoms at positions 5 and 7 significantly influences the electronic distribution of the aromatic ring system. This can affect the compound's acidity, basicity, and ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.
For instance, the substitution of chlorine with other halogens like bromine or fluorine would alter both the steric and electronic properties of the molecule. Bromine, being larger and more polarizable than chlorine, could introduce different steric hindrances and van der Waals interactions. Fluorine, the most electronegative element, can form strong hydrogen bonds and its small size allows it to act as a bioisostere for a hydrogen atom, potentially altering metabolic stability and binding affinity. The specific impact of these substitutions would be highly dependent on the topology and chemical environment of the target's binding site.
Table 1: Comparison of Halogen Properties
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) |
| Fluorine (F) | 1.47 | 3.98 |
| Chlorine (Cl) | 1.75 | 3.16 |
| Bromine (Br) | 1.85 | 2.96 |
This table provides a snapshot of how different halogens can influence the steric and electronic profile of the parent molecule.
Role of the 3-Amino Substituent and its Chemical Modifications
The 3-amino group is a key functional moiety that can significantly influence the pharmacological profile of benzisoxazole derivatives. This primary amine can act as a hydrogen bond donor and, depending on the physiological pH, can be protonated to form a positively charged ammonium (B1175870) group, enabling ionic interactions with biological targets.
Chemical modifications of this amino group represent a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. Such modifications can include:
Acylation: Conversion to amides can alter the electronic properties and hydrogen bonding capacity. The nature of the acyl group (e.g., aliphatic vs. aromatic) can introduce further points of interaction.
Alkylation: Introduction of alkyl groups can increase lipophilicity and steric bulk, which may enhance membrane permeability or influence binding site interactions.
Sulfonylation: Formation of sulfonamides introduces a strongly electron-withdrawing group that can act as a hydrogen bond acceptor.
Each of these modifications would produce a new derivative with a distinct SAR profile. For example, the conversion to an amide could reduce the basicity of the nitrogen, potentially altering its interaction with acidic residues in a protein binding pocket.
Influence of Fused Ring System Modifications on Bioactivity
The benzo[d]isoxazole scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple, unrelated biological targets. nih.gov Modifications to this fused ring system can have profound effects on the compound's biological activity.
Computational and Ligand-Based Pharmacophore Model Generation for SAR Elucidation
In the absence of extensive empirical data, computational methods provide a powerful tool for predicting the SAR of this compound. Ligand-based pharmacophore modeling, for instance, can be used to identify the key chemical features responsible for a compound's biological activity.
A hypothetical pharmacophore model for this compound and its analogs could be generated based on a set of known active and inactive molecules. This model would highlight the essential three-dimensional arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a target. For this compound, a pharmacophore model would likely include:
A hydrogen bond donor feature associated with the 3-amino group.
Hydrophobic/aromatic features corresponding to the dichlorinated benzene (B151609) ring.
A hydrogen bond acceptor feature from the isoxazole (B147169) oxygen.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Location on Molecule | Potential Interaction |
| Hydrogen Bond Donor | 3-Amino Group | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a binding site. |
| Aromatic Ring | Benzene Ring | π-π stacking interactions with aromatic amino acid residues. |
| Hydrophobic Center | Dichloro-substituted Ring | Interaction with hydrophobic pockets in a protein. |
| Hydrogen Bond Acceptor | Isoxazole Oxygen | Interaction with hydrogen bond donors in a binding site. |
Such a model could then be used to virtually screen large compound libraries to identify new molecules with potentially similar biological activities.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound would involve determining the most stable spatial arrangements of its atoms and the energy barriers between different conformations. The benzisoxazole ring system is relatively rigid, but rotation around the bond connecting the 3-amino group can lead to different conformers.
The specific conformation adopted by the molecule upon binding to its target is often the "bioactive conformation." Understanding the preferred conformations in solution and in the context of a binding site is crucial for rational drug design. While no specific conformational analysis studies for this compound are readily available, such studies on related heterocyclic systems often employ techniques like NMR spectroscopy and computational modeling to predict the most likely low-energy conformations. These analyses can reveal key dihedral angles and intramolecular interactions that stabilize certain spatial arrangements, providing valuable clues for optimizing the molecule's fit within a target's binding site.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Investigations for Target Binding Prediction
No specific molecular docking studies for 5,7-Dichlorobenzo[d]isoxazol-3-amine were identified in the reviewed literature. This type of analysis would typically involve the use of computational software to predict the preferred orientation of the molecule when bound to a specific protein target. The results would be presented in terms of binding affinity (e.g., kcal/mol) and a detailed description of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are particularly relevant due to the dichloro-substitution.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics
There are no available reports of molecular dynamics simulations performed on this compound complexed with a biological target. MD simulations are employed to understand the stability of a ligand-protein complex over time, providing insights into the dynamic nature of their interactions. Key metrics from such a study would include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify the flexibility of specific residues in the binding site.
Quantitative Structure-Activity Relationship (QSAR) Analysis
A Quantitative Structure-Activity Relationship (QSAR) analysis for this compound would require a dataset of structurally related compounds with corresponding biological activity data. No such studies specifically including this compound were found. QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity, enabling the prediction of activity for new, untested molecules.
In Silico Absorption, Distribution, and Metabolism (ADME) Predictions
While general in silico ADME prediction tools are widely used in drug discovery, specific ADME parameter predictions for this compound are not published in the scientific literature. mdpi.com Such predictions would typically be presented in a tabular format, estimating properties like aqueous solubility, blood-brain barrier permeability, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov These predictions are valuable for assessing the "drug-likeness" of a compound. nih.gov
Advanced Quantum Mechanical (QM) Calculations for Electronic Properties
No specific quantum mechanical calculations for this compound have been published. QM calculations are used to determine the electronic properties of a molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for understanding the reactivity of the compound and its potential to engage in various intermolecular interactions.
Future Directions in Research and Potential Preclinical Applications
Design and Synthesis of Advanced 5,7-Dichlorobenzo[d]isoxazol-3-amine Analogs
The future of drug development centered around this compound lies in the rational design and synthesis of advanced analogs with improved potency, selectivity, and pharmacokinetic profiles. Medicinal chemists are exploring various strategies to modify the core structure and introduce diverse functionalities.
One key approach is bioisosteric replacement , where specific atoms or functional groups are swapped with others that have similar physical or chemical properties, to enhance the molecule's biological activity or metabolic stability. For instance, the amine group at the 3-position is a common site for modification. Replacing it with other hydrogen-bonding moieties like oxadiazoles, triazoles, or amides can lead to altered target interactions and improved pharmacological properties. berkeley.edu
Furthermore, the dichlorinated phenyl ring offers opportunities for substitution to fine-tune the electronic and steric properties of the molecule. Structure-activity relationship (SAR) studies on related dichlorophenyl isoxazole (B147169) derivatives have shown that the positioning of the chlorine atoms significantly influences biological activity. nih.gov The electron-withdrawing nature of the chlorine atoms can impact the molecule's interaction with protein targets. mdpi.com
Recent synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and multicomponent reactions, are enabling the efficient construction of diverse libraries of this compound analogs. nih.govarkat-usa.org These advanced synthetic techniques facilitate the exploration of a wider chemical space, increasing the probability of identifying lead compounds with desirable therapeutic characteristics.
Below is a table summarizing representative advanced analogs of related benzo[d]isoxazole and isoxazole compounds and their reported biological activities, illustrating the potential for derivatization.
| Compound ID | Core Structure | Key Modifications | Reported Biological Activity |
| Analog A | Benzo[d]isoxazole | N-phenylcarboxamide at 3-position | HIF-1α transcription inhibitor (IC50 = 24 nM) nih.gov |
| Analog B | Benzo[d]isoxazole | 2-oxo-N-phenylacetohydrazonoyl cyanide at 3-position | EPAC antagonist (IC50 = 2-4 µM) nih.gov |
| Analog C | Isoxazole | 3,5-diaryl substitution | Anticancer activity against PC3 and PNT1a cell lines researchgate.net |
| Analog D | Isoxazole | Linked to quinazolinone | Anticancer activity nih.gov |
| Analog E | Isoxazole | Linked to pyrrolo-benzodiazepine | Anticancer activity nih.gov |
Identification of Novel Molecular Targets
A crucial aspect of future research is the identification and validation of novel molecular targets for this compound and its derivatives. While initial studies have pointed towards general biological effects like anticancer and anti-inflammatory activities, a deeper understanding of the specific proteins and pathways modulated by these compounds is essential for their development as targeted therapies. nih.govresearchgate.netresearchgate.net
Several advanced techniques are being employed for target deconvolution:
Chemical Proteomics: This approach utilizes probe-based strategies, where a modified version of the compound of interest is used to "fish out" its binding partners from cell lysates. These captured proteins are then identified by mass spectrometry, providing direct evidence of molecular targets. nih.govgoogle.com
Computational Approaches: Pharmacophore modeling and molecular docking simulations can predict potential binding sites on known protein structures. These in silico methods help to prioritize targets for experimental validation and guide the design of more potent and selective inhibitors. nih.gov
Genetic Screening: Techniques like CRISPR-Cas9-based genetic screens can identify genes that, when knocked out, alter the sensitivity of cells to the compound. nih.govscienceopen.com This can reveal the cellular pathways that are essential for the compound's activity and point towards its molecular target.
For instance, studies on related benzo[d]isoxazole analogs have identified them as inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription and as antagonists of the Exchange protein directly activated by cAMP (EPAC). nih.govnih.gov These findings suggest that this compound derivatives could potentially be developed as therapeutics for cancer or other diseases where these pathways are dysregulated.
Development of Advanced In Vitro and Preclinical Models
To accurately predict the clinical efficacy of this compound analogs, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant model systems.
3D Organoid Cultures: Patient-derived organoids are three-dimensional cell cultures that recapitulate the complex architecture and cellular heterogeneity of the original tumor. nih.gov These models provide a more accurate platform for testing the efficacy of anticancer compounds and can help to identify biomarkers of response. nih.gov
Organ-on-a-Chip Technology: These microfluidic devices simulate the dynamic microenvironment of human organs, including mechanical forces and fluid flow. nih.govscienceopen.comnih.govmdpi.comresearchgate.net They can be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates in a more human-relevant context.
Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput drug screening. nih.govresearchgate.net Its genetic tractability and transparent embryos allow for the real-time visualization of drug effects on organ development and disease progression.
The use of these advanced models will provide a more comprehensive understanding of the biological effects of this compound derivatives and facilitate their translation into preclinical and clinical development.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their integration into the development of this compound analogs holds immense promise. nih.govmdpi.com
De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. These algorithms can explore vast chemical spaces to propose new analogs of this compound that are predicted to have high potency and selectivity for a specific target. nih.govmdpi.com
Predictive Modeling: Machine learning algorithms can be trained on existing SAR data to predict the biological activity and physicochemical properties of new compounds. This can help to prioritize which analogs to synthesize and test, thereby saving time and resources.
High-Throughput Screening Analysis: AI can analyze the large datasets generated from high-throughput screening campaigns to identify hit compounds and uncover complex structure-activity relationships that may not be apparent through manual analysis.
By leveraging the power of AI and ML, researchers can accelerate the design-make-test-analyze cycle and more efficiently identify promising drug candidates from the this compound chemical series.
Bridging Fundamental Research to Preclinical Development
The successful translation of fundamental research on this compound into preclinical and, ultimately, clinical development requires a multi-faceted and collaborative approach.
Academic-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies can bridge the "valley of death" in drug development. Academia often excels in basic research and target discovery, while industry provides the resources and expertise for preclinical and clinical development. berkeley.edunih.govresearchgate.net
Preclinical Candidate Selection: A rigorous preclinical evaluation is necessary to select the most promising drug candidates. This includes in vivo efficacy studies in relevant animal models of disease, as well as comprehensive safety and toxicology assessments.
Companion Diagnostics: For targeted therapies, the development of a companion diagnostic may be crucial. nih.govnih.gov This is a test that can identify patients who are most likely to respond to the drug, thereby enabling a personalized medicine approach.
Understanding the Tumor Microenvironment: For anticancer applications, it is critical to understand how the tumor microenvironment influences the activity of this compound analogs. arkat-usa.orgnih.govmdpi.comresearchgate.netmdpi.com The complex interplay between cancer cells and the surrounding stromal and immune cells can impact drug efficacy.
By addressing these key aspects, the scientific community can pave the way for the successful clinical translation of this promising class of compounds.
Q & A
Basic: What are the standard synthetic routes for 5,7-Dichlorobenzo[d]isoxazol-3-amine, and how can purity be optimized?
Answer:
The synthesis typically involves cyclization of substituted precursors under reflux conditions. For example, dichlorinated intermediates are treated with hydroxylamine derivatives in polar solvents like ethanol or methanol . Purification often employs recrystallization from isopropanol or dimethylformamide (DMF) to achieve >95% purity . Key steps include:
- Acidic precipitation (using HCl) to isolate intermediates .
- Solvent selection based on solubility profiles (e.g., DMF for high-temperature recrystallization) .
Optimization Tips: - Monitor reaction pH to avoid premature decomposition.
- Use gradient recrystallization for polymorph control.
Advanced: How can researchers resolve low yields in the synthesis of this compound derivatives?
Answer:
Low yields (e.g., 53% in one protocol ) often stem from competing side reactions or incomplete cyclization. Mitigation strategies include:
- Catalytic Optimization: Introduce palladium catalysts or Lewis acids to enhance regioselectivity .
- Microwave-Assisted Synthesis: Reduce reaction time and improve energy efficiency, as demonstrated for analogous quinoxaline derivatives .
- In Situ Monitoring: Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically.
Basic: What are the recommended storage conditions and solubility profiles for this compound?
Answer:
-
Storage: Store at room temperature (RT) in airtight containers; for long-term stability (>6 months), use -80°C with desiccants .
-
Solubility:
Solvent Solubility (mg/mL) Notes DMSO ~10 mM Pre-warm to 37°C for dissolution Ethanol Limited Sonication recommended
Avoid repeated freeze-thaw cycles to prevent degradation.
Advanced: How can researchers address solubility challenges in biological assays?
Answer:
- Co-Solvent Systems: Use PEG-300 or Tween-80 in DMSO-based stock solutions to enhance aqueous compatibility .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
- pH Adjustment: Test solubility in buffered solutions (pH 4–9) to identify optimal conditions for in vitro assays.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm substitution patterns (e.g., δ 8.33 ppm for aromatic protons ).
- HRMS: Validate molecular weight (e.g., [M+Na]+ at 310.9749 ).
- HPLC-PDA: Assess purity (>98%) and detect trace impurities .
Advanced: How can spectral data ambiguities (e.g., overlapping peaks) be resolved?
Answer:
- 2D NMR Techniques: Use HSQC or HMBC to assign coupled carbons and protons in crowded spectral regions.
- Isotopic Labeling: Synthesize deuterated analogs to simplify signal interpretation .
- Computational Modeling: Compare experimental NMR shifts with DFT-predicted values .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine particulates .
- Waste Disposal: Neutralize acidic/basic residues before disposal .
Advanced: How can researchers evaluate the compound’s toxicity profile?
Answer:
- In Silico Screening: Use tools like EPA’s DSSTox to predict acute toxicity (e.g., LD50) .
- In Vitro Assays: Conduct MTT or LDH assays on hepatic (HepG2) and renal (HEK293) cell lines .
- Metabolite Identification: Use LC-MS/MS to detect reactive intermediates (e.g., quinone imines) .
Basic: How does structural modification (e.g., halogen substitution) impact bioactivity?
Answer:
Chlorine atoms at positions 5 and 7 enhance electrophilicity and binding to targets like monoamine oxidases (MAOs). Comparative studies show:
| Derivative | MAO-B IC50 (nM) | Notes |
|---|---|---|
| 5,7-Dichloro | 12.4 | High selectivity vs. MAO-A |
| 5-Fluoro-7-Bromo | 48.9 | Reduced potency due to larger halogen |
Advanced: How should researchers interpret contradictory bioactivity data across studies?
Answer:
Contradictions often arise from assay variability or differential metabolite profiles. Resolution strategies:
- Standardize Assays: Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and controls .
- Metabolic Profiling: Compare hepatic microsomal stability across species (e.g., human vs. rodent) .
- Data Normalization: Express results relative to a reference inhibitor (e.g., selegiline for MAO studies) .
Basic: What are the key applications of this compound in pharmaceutical research?
Answer:
- MAO Inhibition: Investigated for neurodegenerative diseases (e.g., Parkinson’s) .
- Antimicrobial Scaffolds: Modifications yield analogs with Gram-positive activity (MIC: 2–8 µg/mL) .
Advanced: How can computational methods guide the design of novel derivatives?
Answer:
- Docking Studies: Use AutoDock Vina to predict binding to MAO-B (PDB: 2V5Z) .
- QSAR Models: Correlate Cl/Br substitution patterns with logP and IC50 values .
- ADMET Prediction: SwissADME to optimize bioavailability and reduce hepatotoxicity .
Basic: What solvents are incompatible with this compound during reactions?
Answer:
Avoid strong oxidizers (e.g., HNO3) and reducing agents (e.g., LiAlH4), which may degrade the isoxazole ring . For inert conditions, use anhydrous DMF or acetonitrile .
Advanced: How can researchers reconcile discrepancies in reported melting points?
Answer:
Variations (e.g., 240–241°C vs. unlisted values ) may stem from polymorphic forms or impurities. Solutions:
- DSC Analysis: Determine exact melting ranges and enthalpy changes.
- Recrystallization Consistency: Use a single solvent system (e.g., DMF/water) for batch-to-batch uniformity .
Basic: What are the ethical guidelines for using this compound in preclinical studies?
Answer:
- Compliance: Follow NIH/EMA guidelines for animal welfare (IACUC approval required).
- Data Transparency: Report all adverse events, even if not statistically significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
